molecular formula C14H14FNO2S B270667 N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide

N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide

Cat. No. B270667
M. Wt: 279.33 g/mol
InChI Key: JNONJNSDEIQYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide, also known as DB-1, is a small molecule drug that has gained attention in recent years due to its potential applications in scientific research. DB-1 is a sulfonamide derivative that has been shown to have a variety of interesting properties, including anti-inflammatory and anti-cancer effects. In

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide as an anti-inflammatory agent. Studies have shown that N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide can inhibit the production of pro-inflammatory cytokines, which are involved in a variety of inflammatory diseases. N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-cancer effects, particularly in breast and prostate cancer cells.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a specific enzyme called carbonic anhydrase. Carbonic anhydrase is involved in a variety of physiological processes, including the regulation of pH in cells. By inhibiting carbonic anhydrase, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide may be able to disrupt these processes and lead to the observed anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels. This is an important property in cancer research, as tumors require a blood supply to grow and spread. N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has also been shown to have antioxidant properties, which may be beneficial in a variety of disease states.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide for lab experiments is its relatively simple synthesis method. This means that it can be easily produced in large quantities for use in experiments. Additionally, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide has been shown to have relatively low toxicity, making it a safe option for use in cell culture and animal studies. However, one limitation of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a variety of potential future directions for research involving N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide. One area of interest is in its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide may have potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide and to identify potential new targets for its use.

Synthesis Methods

N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylamine with 3-fluorobenzenesulfonyl chloride. The resulting product is then purified through a series of chromatographic steps to yield the final compound. The synthesis of N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide is relatively straightforward and can be accomplished using standard laboratory techniques.

properties

Product Name

N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-10-6-7-11(2)14(8-10)16-19(17,18)13-5-3-4-12(15)9-13/h3-9,16H,1-2H3

InChI Key

JNONJNSDEIQYGE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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